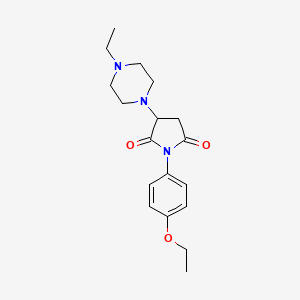![molecular formula C21H17ClN2O3S2 B3929371 2-[(4-chlorobenzyl)thio]-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide](/img/structure/B3929371.png)
2-[(4-chlorobenzyl)thio]-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide
Descripción general
Descripción
2-[(4-chlorobenzyl)thio]-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide, also known as CPTH-2, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. CPTH-2 is a potent inhibitor of histone acetyltransferase (HAT), an enzyme that plays a crucial role in the regulation of gene expression.
Aplicaciones Científicas De Investigación
2-[(4-chlorobenzyl)thio]-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and cell cycle arrest. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Mecanismo De Acción
2-[(4-chlorobenzyl)thio]-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide inhibits the activity of histone acetyltransferase (HAT), an enzyme that adds acetyl groups to histone proteins. Histone acetylation plays a crucial role in the regulation of gene expression, and aberrant histone acetylation has been implicated in the development of cancer and other diseases. By inhibiting HAT activity, this compound can alter the expression of genes involved in cell growth, inflammation, and other cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound induces apoptosis and cell cycle arrest by downregulating the expression of anti-apoptotic genes and upregulating the expression of pro-apoptotic genes. In animal models of Alzheimer's disease, this compound improves memory and cognitive function by reducing the accumulation of amyloid-beta plaques in the brain. This compound also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(4-chlorobenzyl)thio]-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide has several advantages for use in scientific research. It is a small molecule inhibitor that can be easily synthesized and purified, making it suitable for use in high-throughput screening assays. This compound is also highly specific for HAT, making it a useful tool for studying the role of histone acetylation in cellular processes. However, this compound has some limitations for use in lab experiments. It has low solubility in water, which can limit its bioavailability in vivo. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
Direcciones Futuras
There are several future directions for research on 2-[(4-chlorobenzyl)thio]-N-{4-[(4-nitrophenyl)thio]phenyl}acetamide. One area of interest is the development of more potent and selective HAT inhibitors based on the structure of this compound. Another area of research is the investigation of the role of histone acetylation in other diseases, such as cardiovascular disease and diabetes. Finally, the safety and efficacy of this compound in humans need to be further studied to determine its potential as a therapeutic agent.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-[4-(4-nitrophenyl)sulfanylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3S2/c22-16-3-1-15(2-4-16)13-28-14-21(25)23-17-5-9-19(10-6-17)29-20-11-7-18(8-12-20)24(26)27/h1-12H,13-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVQXICAGJUIAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3929290.png)
![2-(4-methoxyphenoxy)-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B3929298.png)
![11-(1H-indol-3-yl)-3,3-dimethyl-10-(3-methylbutanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929304.png)

![7-benzoyl-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929309.png)

![2-(phenylthio)-N-[2-(phenylthio)ethyl]propanamide](/img/structure/B3929311.png)

![2-{1-(4-methylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B3929342.png)
![2-[(4-chlorophenyl)thio]-N-(4-methoxybenzyl)propanamide](/img/structure/B3929352.png)
![10-acetyl-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3929363.png)
![2-[(3-{[(4-nitrophenyl)sulfonyl]amino}benzoyl)amino]benzoic acid](/img/structure/B3929374.png)
![2-{4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}propanoic acid](/img/structure/B3929380.png)
![N-[2-(phenylthio)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3929385.png)